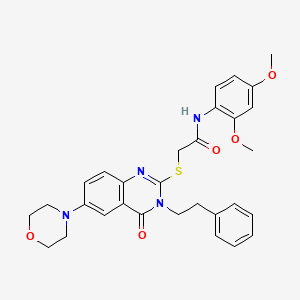

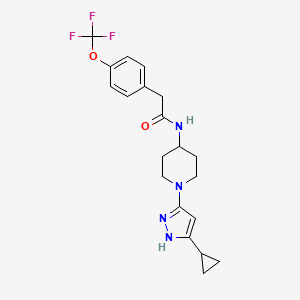

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which are often used in the synthesis of various drugs . Sulfonamides have a wide range of applications in medicine, owing to their antibacterial and antimicrobial properties .

Chemical Reactions Analysis

The chemical reactions involving sulfonamides are diverse, depending on the specific substituents present on the nitrogen of the sulfonamide group . Without specific information on this compound, a detailed chemical reactions analysis can’t be provided.Scientific Research Applications

Synthesis of ALK Inhibitors

This compound is utilized in the synthesis of 3,5-diamino-1,2,4-triazole ureas , which are potent inhibitors of anaplastic lymphoma kinase (ALK). ALK is a key target in cancer therapy, particularly for non-small cell lung cancer. The inhibition of ALK can lead to the suppression of tumor growth and proliferation .

Rho Kinase Inhibition

It serves as a reagent in the creation of chroman-3-amides , which are potent inhibitors of Rho kinase. Rho kinase plays a significant role in various cellular processes, including contraction, motility, proliferation, and apoptosis. Inhibitors of this kinase have therapeutic potential in cardiovascular diseases, glaucoma, and cancer .

Pharmaceutical Intermediates

The compound is a valuable intermediate in pharmaceutical manufacturing. Its bromine and sulfonamide groups make it a versatile building block for constructing a wide range of pharmacologically active molecules. This can include the development of new analgesics, antipyretics, and anti-inflammatory agents .

Material Science

In material science, this compound could be used to modify surface properties of materials. The bromine atom allows for further functionalization through various forms of cross-coupling reactions, which can be beneficial in creating new polymeric materials or coatings with specific characteristics .

Analytical Chemistry

As an analytical reagent, it may be employed in chromatography or spectrometry for the detection and quantification of various biological substances. Its unique structure could provide specificity in binding to certain analytes, improving the accuracy of analytical methods .

Biological Studies

This compound can be used in biological studies to investigate the function of enzymes that interact with sulfonamide or brominated substrates. It could help in understanding enzyme mechanisms and designing enzyme inhibitors .

Agricultural Chemistry

In the field of agricultural chemistry, it can be explored for the synthesis of novel pesticides or herbicides. The bromine and sulfonamide functionalities may offer new modes of action against pests and weeds .

Environmental Science

Lastly, it could be applied in environmental science to study the degradation of sulfonamide compounds in the environment. Understanding the breakdown and persistence of such chemicals can inform environmental risk assessments and pollution control strategies .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S/c1-12(15,7-8-18-2)9-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14-15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCWBWULSBTMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)

![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)

![N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B3006187.png)

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)